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N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Overview
Description
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound characterized by its unique structure, which includes a naphthalene ring system with two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with diphenylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives, including those related to N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine, showed promising results in inhibiting tumor growth. The mechanism involves the modulation of various cellular pathways associated with cancer proliferation and survival .
Case Study:
A recent investigation evaluated the tumor inhibitory activity of synthesized tetrahydronaphthalene derivatives. The results indicated that specific structural modifications enhanced their efficacy against various cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited improved potency compared to their electron-donating counterparts .
2. Antioxidant Properties
This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.
Data Table: Antioxidant Activity of Tetrahydronaphthalene Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | Scavenging of free radicals |
Derivative A | 12 | Inhibition of lipid peroxidation |
Derivative B | 20 | Modulation of antioxidant enzymes |
The above table summarizes the IC50 values for various derivatives tested for antioxidant activity. Lower IC50 values indicate higher potency in scavenging free radicals .
Biological Activities
1. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various studies. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
2. Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of tetrahydronaphthalene derivatives. These compounds have been tested against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Activity Against Common Pathogens
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 25 | Staphylococcus aureus |
Derivative C | 30 | Escherichia coli |
Derivative D | 20 | Candida albicans |
The table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .
Mechanism of Action
The mechanism of action of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the diphenyl groups.
N,N-Dimethylaniline: Contains a similar amine group but with methyl substituents instead of phenyl groups.
1-Naphthylamine: Contains a naphthalene ring but lacks the tetrahydro structure and diphenyl groups.
Uniqueness
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of both the naphthalene ring system and the diphenyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C22H21N
- Molecular Weight : 299.41 g/mol
- CAS Number : 1956319-70-2
- Purity : Typically >96% .
Research indicates that this compound exhibits multiple mechanisms of action:
- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a murine model of methamphetamine toxicity. The compound significantly reduced dopamine depletion and neuroinflammation markers when administered prior to methamphetamine exposure .
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., HT-29 and TK-10) at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C22H21N |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C22H21N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-6,11-17H,7-10H2 |
InChI Key |
IRRKFRPMZBLWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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